molecular formula C9H14ClNO B1431718 2-ethoxy-N-methylaniline hydrochloride CAS No. 1423027-96-6

2-ethoxy-N-methylaniline hydrochloride

Cat. No. B1431718
CAS RN: 1423027-96-6
M. Wt: 187.66 g/mol
InChI Key: KTEXNNGLWLGFKT-UHFFFAOYSA-N
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Description

“2-ethoxy-N-methylaniline hydrochloride” is a chemical compound with the CAS Number: 1423027-96-6 . It has a molecular weight of 187.67 and its IUPAC name is N-(2-ethoxyphenyl)-N-methylamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-ethoxy-N-methylaniline hydrochloride” is 1S/C9H13NO.ClH/c1-3-11-9-7-5-4-6-8(9)10-2;/h4-7,10H,3H2,1-2H3;1H . This indicates that the molecule consists of a benzene ring with an ethoxy group and a methylamine group attached to it, along with a hydrochloride group.


Physical And Chemical Properties Analysis

“2-ethoxy-N-methylaniline hydrochloride” is a powder that is stored at room temperature . Its molecular formula is C9H14ClNO and it has a molecular weight of 187.66 g/mol.

Scientific Research Applications

1. Environmental Biodegradation

2-ethoxy-N-methylaniline hydrochloride is structurally similar to compounds used as gasoline ether oxygenates like ethyl tert-butyl ether (ETBE). ETBE and its structural analogs have been extensively studied for their biodegradation and fate in soil and groundwater. Microorganisms have demonstrated the ability to aerobically degrade such compounds, indicating the potential for 2-ethoxy-N-methylaniline hydrochloride to be biodegraded in similar environmental settings. The aerobic biodegradation involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of various intermediates. Understanding the biodegradation pathways of these compounds is crucial for assessing their environmental impact and for developing strategies for bioremediation of contaminated sites (Thornton et al., 2020).

2. Chemical Recycling and Environmental Sustainability

Chemical compounds with similar structural features to 2-ethoxy-N-methylaniline hydrochloride have been researched for their potential in chemical recycling. For instance, studies on the chemical recycling of poly(ethylene terephthalate) (PET) highlight the potential of using hydrolysis in either an alkaline or acid environment to recover pure terephthalic acid monomer. This process can be extrapolated to compounds like 2-ethoxy-N-methylaniline hydrochloride, where understanding their chemical structure and reactivity can contribute to the development of new recycling technologies. Such technologies not only address the solid-waste problem but also contribute to the conservation of raw petrochemical products and energy (Karayannidis & Achilias, 2007).

3. Interaction and Stability in Complex Systems

Compounds with similar chemical structures have been studied for their interactions and stability in complex biological systems. For instance, studies on anthocyanin glycosyl acylation, which involves the esterification of the hydroxyl groups of anthocyanin glycosyls by aliphatic or aromatic acids, provide insights into how structural modifications, like acylation, influence the stability of these compounds. Understanding such chemical interactions and stability mechanisms can inform the use of 2-ethoxy-N-methylaniline hydrochloride in various applications, including its stability and reactivity in pharmaceuticals, food products, or cosmetic industries (Zhao et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-ethoxy-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-3-11-9-7-5-4-6-8(9)10-2;/h4-7,10H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXNNGLWLGFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423027-96-6
Record name 2-ethoxy-N-methylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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